Cas no 890095-97-3 (1-(morpholin-4-ylmethyl)cyclopentanamine)

1-(morpholin-4-ylmethyl)cyclopentanamine 化学的及び物理的性質
名前と識別子
-
- 1-(Morpholinomethyl)cyclopentanamine
- 1-(morpholin-4-ylmethyl)cyclopentan-1-amine
- 1-(Morpholin-4-ylmethyl)cyclopentanamine
- Cyclopentanamine,1-(4-morpholinylmethyl)-
- 1-(4-morpholinylmethyl)cyclopentanamine(SALTDATA: FREE)
- MFCD08445394
- W10104
- 1-(MORPHOLINOMETHYL)-1-CYCLOPENTANAMINE
- 1-(Morpholinomethyl)cyclopentan-1-amine
- AM804503
- EN300-3025273
- Cyclopentanamine, 1-(4-morpholinylmethyl)-
- AKOS005171520
- 1-[(Morpholin-4-yl)methyl]cyclopentan-1-amine
- CS-0313111
- AS-54786
- 890095-97-3
- DTXSID40587941
- PUXLUPPFIWESNZ-UHFFFAOYSA-N
- SCHEMBL10002470
- 1-(4-morpholinylmethyl)cyclopentanamine
- 1-(morpholin-4-ylmethyl)cyclopentanamine
-
- MDL: MFCD08445394
- インチ: InChI=1S/C10H20N2O/c11-10(3-1-2-4-10)9-12-5-7-13-8-6-12/h1-9,11H2
- InChIKey: PUXLUPPFIWESNZ-UHFFFAOYSA-N
- SMILES: C1CCC(C1)(CN2CCOCC2)N
計算された属性
- 精确分子量: 184.15800
- 同位素质量: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 160
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0
- トポロジー分子極性表面積: 38.5Ų
じっけんとくせい
- PSA: 38.49000
- LogP: 1.22830
1-(morpholin-4-ylmethyl)cyclopentanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB218563-250 mg |
1-(4-Morpholinylmethyl)cyclopentanamine, 95%; . |
890095-97-3 | 95% | 250MG |
€151.40 | 2022-06-11 | |
TRC | B498618-50mg |
1-(morpholin-4-ylmethyl)cyclopentanamine |
890095-97-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-3025273-0.05g |
1-[(morpholin-4-yl)methyl]cyclopentan-1-amine |
890095-97-3 | 95% | 0.05g |
$30.0 | 2023-11-13 | |
Enamine | EN300-3025273-0.25g |
1-[(morpholin-4-yl)methyl]cyclopentan-1-amine |
890095-97-3 | 95% | 0.25g |
$64.0 | 2023-11-13 | |
Enamine | EN300-3025273-5g |
1-[(morpholin-4-yl)methyl]cyclopentan-1-amine |
890095-97-3 | 95% | 5g |
$371.0 | 2023-11-13 | |
1PlusChem | 1P00895D-5g |
Cyclopentanamine,1-(4-morpholinylmethyl)- |
890095-97-3 | 95% | 5g |
$212.00 | 2025-02-22 | |
Ambeed | A161283-1g |
1-(Morpholinomethyl)cyclopentanamine |
890095-97-3 | 95% | 1g |
$196.0 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1383781-5g |
1-(Morpholinomethyl)cyclopentan-1-amine |
890095-97-3 | 95+% | 5g |
¥5616.00 | 2024-04-26 | |
Crysdot LLC | CD11028642-5g |
1-(Morpholinomethyl)cyclopentanamine |
890095-97-3 | 95+% | 5g |
$535 | 2024-07-18 | |
Enamine | EN300-3025273-1g |
1-[(morpholin-4-yl)methyl]cyclopentan-1-amine |
890095-97-3 | 95% | 1g |
$130.0 | 2023-11-13 |
1-(morpholin-4-ylmethyl)cyclopentanamine 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
1-(morpholin-4-ylmethyl)cyclopentanamineに関する追加情報
Comprehensive Guide to 1-(Morpholin-4-ylmethyl)cyclopentanamine (CAS No. 890095-97-3): Properties, Applications, and Market Insights
1-(Morpholin-4-ylmethyl)cyclopentanamine (CAS No. 890095-97-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This bicyclic amine derivative combines a cyclopentylamine core with a morpholine substituent, creating a versatile building block for drug discovery and material science applications.
The molecular structure of 1-(morpholin-4-ylmethyl)cyclopentanamine features a five-membered carbocyclic ring (cyclopentane) with an amine group at position 1 and a morpholine-containing side chain. This combination provides both lipophilic (from the cyclopentane ring) and hydrophilic (from the morpholine nitrogen and oxygen atoms) properties, making it particularly valuable in medicinal chemistry for optimizing drug-like properties.
Recent studies highlight the growing importance of cyclopentylamine derivatives in developing kinase inhibitors and GPCR modulators. The morpholine moiety in this compound enhances water solubility while maintaining membrane permeability - a critical balance sought after in modern drug design. Researchers are particularly interested in how the N-substituted morpholine group influences binding affinity and metabolic stability.
From a synthetic chemistry perspective, 1-(morpholin-4-ylmethyl)cyclopentanamine serves as a valuable intermediate for constructing more complex molecular architectures. Its primary amine functionality allows for various derivatization strategies, including amide formation, reductive amination, and urea/thiourea synthesis. The secondary amine within the morpholine ring provides additional sites for structural modification.
The pharmaceutical industry has shown increasing interest in morpholine-containing compounds due to their favorable pharmacokinetic properties. Market analysis indicates growing demand for specialty amine building blocks like CAS 890095-97-3, particularly in the development of central nervous system (CNS) therapeutics and anti-inflammatory agents. Several patent applications have recently featured similar structural motifs in experimental drug candidates.
Quality specifications for 1-(morpholin-4-ylmethyl)cyclopentanamine typically include purity assessments by HPLC (>98%), residual solvent analysis, and confirmation of structural identity through NMR and mass spectrometry. Proper storage conditions (typically 2-8°C under inert atmosphere) are recommended to maintain stability of this amine compound over extended periods.
From an environmental and safety standpoint, 1-(morpholin-4-ylmethyl)cyclopentanamine requires standard laboratory precautions for handling organic compounds. While not classified as hazardous under current regulations, appropriate personal protective equipment (gloves, eye protection) should be used when working with this material in powder or solution form.
The synthesis of CAS 890095-97-3 typically involves reductive amination strategies starting from cyclopentanone derivatives. Recent process chemistry improvements have focused on greener synthetic routes, including catalytic methods that reduce waste generation and improve atom economy - reflecting the pharmaceutical industry's growing commitment to sustainable chemistry practices.
Analytical characterization of 1-(morpholin-4-ylmethyl)cyclopentanamine presents some unique challenges due to the presence of multiple nitrogen atoms and conformational flexibility. Advanced techniques like 2D NMR (COSY, HSQC) are often employed for complete structural assignment, while LC-MS methods provide sensitive detection in biological matrices during ADME studies.
Looking forward, the market for functionalized cyclopentylamines is expected to grow steadily, driven by ongoing drug discovery efforts targeting protein-protein interactions and allosteric binding sites. The particular structural features of 1-(morpholin-4-ylmethyl)cyclopentanamine position it as a valuable scaffold for addressing these challenging targets in medicinal chemistry programs.
Researchers exploring small molecule drug discovery frequently search for information about amine-containing building blocks and their applications. The combination of cyclopentane and morpholine in this compound addresses several common medicinal chemistry challenges, making it relevant to current discussions about optimizing lead compounds for improved drug-like properties.
In material science applications, the 1-(morpholin-4-ylmethyl)cyclopentanamine structure has shown potential as a monomer for specialty polymers. The amine groups can participate in polymerization reactions, while the morpholine unit may impart desirable solubility characteristics to the resulting materials - an area that warrants further investigation.
For purchasers and researchers evaluating CAS 890095-97-3, key considerations include supplier reliability, batch-to-batch consistency, and available technical documentation. Reputable suppliers typically provide certificates of analysis with detailed characterization data, synthetic route information, and stability studies to support research and development applications.
The intellectual property landscape surrounding morpholinomethyl cyclopentylamine derivatives continues to evolve, with recent patent activity focusing on their incorporation into novel therapeutic agents. This underscores the compound's importance as a strategic intermediate in pharmaceutical innovation.
From a regulatory perspective, 1-(morpholin-4-ylmethyl)cyclopentanamine currently falls outside controlled substance classifications in major pharmaceutical markets. However, researchers should always verify the latest regulatory status when planning international shipments or considering the compound for drug development programs.
Emerging trends in fragment-based drug discovery have increased interest in small, rigid scaffolds like cyclopentylamine derivatives. The constrained geometry of 1-(morpholin-4-ylmethyl)cyclopentanamine may offer advantages for exploring three-dimensional chemical space - a hot topic in contemporary medicinal chemistry.
Technical questions frequently asked about CAS 890095-97-3 include inquiries about suitable protecting group strategies, compatibility with common coupling reagents, and stability under various reaction conditions. These practical considerations are crucial for researchers planning synthetic routes incorporating this building block.
In summary, 1-(morpholin-4-ylmethyl)cyclopentanamine represents a structurally interesting and functionally versatile compound with growing importance in pharmaceutical research and development. Its balanced physicochemical properties and multiple sites for chemical modification make it a valuable tool for medicinal chemists addressing modern drug discovery challenges.
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